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Compound of Interest

Compound Name:
Cinnamyltriphenylphosphonium

chloride

CAS No.: 1530-35-4

Cat. No.: B072608 Get Quote

Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPC) is a specialized Wittig salt used primarily

to introduce a phenyl-butadiene motif or extend pre-existing conjugated systems by a styrene

unit. Unlike simple alkyl phosphonium salts, the ylide derived from CTPC is semi-stabilized due

to the allylic conjugation. This unique electronic character influences both the reaction kinetics

and the stereochemical outcome (

ratio) of the resulting olefins.

This guide provides a validated workflow for the synthesis of CTPC and its subsequent

application in Wittig olefinations. It is designed for researchers aiming to synthesize polyenes,

OLED materials, or natural product derivatives where extended

-systems are required for bathochromic shifting or electronic delocalization.
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Property Specification

Chemical Name Cinnamyltriphenylphosphonium chloride

CAS Number 1530-35-4

Molecular Formula

Molecular Weight 414.91 g/mol

Melting Point 225–227 °C (decomposition)

Solubility

Soluble in DCM, CHCl

, EtOH; Insoluble in Et

O, Hexanes.

Hygroscopicity High (Store under Argon/Nitrogen)

Mechanistic Insight: The Semi-Stabilized Ylide
The cinnamyl ylide occupies a "middle ground" in Wittig chemistry.

Unstabilized Ylides (e.g., Ethyl): Highly reactive, favor

-alkenes (kinetic control).

Stabilized Ylides (e.g., Ester): Less reactive, favor

-alkenes (thermodynamic control).

Cinnamyl Ylide (Semi-stabilized): The negative charge on the

-carbon is delocalized into the adjacent double bond and phenyl ring. This allows for
equilibration of the betaine/oxaphosphetane intermediates, often leading to mixtures of

and

isomers, though

selectivity can be enhanced via Schlosser modifications or specific solvent choices.
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Mechanistic Pathway[3][4][5][8][9][10]
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Figure 1: The mechanistic pathway of CTPC mediated olefinations. The stability of the ylide

influences the reversibility of the intermediate formation.

Protocol 1: Synthesis of
Cinnamyltriphenylphosphonium Chloride
Commercial batches of CTPC can degrade (absorb moisture). For sensitive applications, fresh

synthesis is recommended.

Reagents
Triphenylphosphine (

): 1.05 equivalents (Recrystallized from EtOH if oxidized).

Cinnamyl Chloride: 1.0 equivalent.

Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Methodology
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped

with a drying tube (CaCl

) or nitrogen inlet.
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Dissolution: Dissolve 26.2 g (0.1 mol) of Triphenylphosphine in 100 mL of anhydrous

Toluene.

Addition: Add 15.3 g (0.1 mol) of Cinnamyl Chloride dropwise to the stirring solution.

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. A white precipitate will begin to form

within the first hour.

Cooling: Allow the reaction to cool to room temperature. The product will crystallize out as a

white solid.

Isolation: Filter the solid using a Buchner funnel.

Washing: Wash the filter cake 3x with cold Toluene and 2x with Hexanes to remove

unreacted starting materials.

Drying: Dry the white powder in a vacuum oven at 50°C for 6 hours.

Quality Check: Melting point should be sharp (225–227°C).

Protocol 2: Conjugation Extension (Wittig
Olefination)
Application Case: Synthesis of 1,4-Diphenyl-1,3-butadiene. Note: This diene can be made by

reacting Benzyl-ylide + Cinnamaldehyde OR Cinnamyl-ylide + Benzaldehyde. This protocol

uses the latter to demonstrate CTPC utility.

Reagents
CTPC (Prepared above): 4.15 g (10 mmol).

Benzaldehyde: 1.06 g (10 mmol) (Freshly distilled).

Base: Sodium Ethoxide (NaOEt) - 21% wt in Ethanol (Commercial or freshly prepared).

Solvent: Anhydrous Ethanol (EtOH).[1]

Experimental Workflow
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Figure 2: Operational workflow for the Wittig reaction using CTPC.

Detailed Procedure
Ylide Generation: In a 100 mL round-bottom flask under Argon, suspend 4.15 g of CTPC in

40 mL of anhydrous Ethanol.
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Deprotonation: Add 11 mmol of Sodium Ethoxide solution dropwise. The suspension will

clear, and the solution will turn a characteristic yellow/orange color, indicating the formation

of the phosphorane (ylide). Stir for 15 minutes.

Coupling: Add 1.06 g (1.02 mL) of Benzaldehyde dropwise.

Reaction: Stir the mixture at room temperature. A precipitate (the product) often begins to

form after 30 minutes. Continue stirring for 3 hours to ensure completion.

Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product (1,4-

diphenyl-1,3-butadiene) and Triphenylphosphine oxide (TPPO) will precipitate.

Purification:

Filter the crude solid.[2][3]

TPPO Removal: Triturate the solid with cold 70% aqueous ethanol (TPPO is soluble; the

diene is less soluble). Alternatively, recrystallize directly from hot ethanol.

Isomerization (Optional): If the E,E isomer is strictly required and the crude contains E,Z,

reflux the crude product in Toluene with a catalytic crystal of Iodine (

) for 1 hour to isomerize the mixture to the thermodynamic E,E state.

Optimization & Troubleshooting
Stereoselectivity Control
The CTPC ylide is semi-stabilized.[4]

Standard Conditions (NaOEt/EtOH): Typically yields ~60:40 to 70:30 E:Z ratio.

Lithium-Free Conditions: Using bases like Sodium Hexamethyldisilazide (NaHMDS) in THF

can sometimes improve Z-selectivity if kinetic control is maintained at -78°C.

Schlosser Modification: To maximize E-selectivity exclusively, generate the betaine with PhLi

at -78°C, then add another equivalent of PhLi to form the
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-oxido ylide, followed by protonation and potassium tert-butoxide treatment. (Note: This is
complex and usually reserved for high-value synthesis).

Common Issues Table
Symptom Probable Cause Corrective Action

Low Yield Wet reagents/solvent

CTPC is hygroscopic. Dry the

salt in vacuum oven; use

freshly distilled solvents.

No Color Change Base degraded

NaOEt absorbs

rapidly. Titrate base or use

fresh bottle.

Oily Product
High

-isomer content

-isomers often have lower

melting points. Recrystallize or

use Iodine isomerization.

TPPO Contamination Inefficient wash

TPPO is notoriously difficult to

remove. Use column

chromatography (Silica,

Hexane:DCM) if

recrystallization fails.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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